N-(3-methoxypropyl)-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]tricyclo[5.2.1.02,6]decan-8-amine
Description
N-(3-methoxypropyl)-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]tricyclo[52102,6]decan-8-amine is a complex organic compound characterized by its unique tricyclic structure and functional groups
Properties
IUPAC Name |
N-(3-methoxypropyl)-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]tricyclo[5.2.1.02,6]decan-8-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29N3O2/c1-12-19-20-18(23-12)11-21(7-4-8-22-2)17-10-13-9-16(17)15-6-3-5-14(13)15/h13-17H,3-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOEGIBDHIQWFKM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(O1)CN(CCCOC)C2CC3CC2C4C3CCC4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methoxypropyl)-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]tricyclo[5.2.1.02,6]decan-8-amine typically involves multiple steps:
Formation of the Tricyclic Core: The tricyclic core can be synthesized through a series of cyclization reactions starting from a suitable bicyclic precursor.
Introduction of the Oxadiazole Ring: The 1,3,4-oxadiazole ring can be introduced via a cyclization reaction involving hydrazides and carboxylic acids or their derivatives.
Attachment of the Methoxypropyl Group: The methoxypropyl group can be attached through nucleophilic substitution reactions using appropriate alkylating agents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(3-methoxypropyl)-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]tricyclo[5.2.1.02,6]decan-8-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or sulfonates in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.
Biology
In biological research, N-(3-methoxypropyl)-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]tricyclo[5.2.1.02,6]decan-8-amine can be used as a probe to study biochemical pathways and interactions. Its ability to interact with specific biological targets makes it valuable for drug discovery and development.
Medicine
In medicine, this compound has potential applications as a therapeutic agent. Its unique structure and functional groups may allow it to interact with specific molecular targets, leading to the development of new drugs for various diseases.
Industry
In industry, this compound can be used in the development of new materials with unique properties. Its tricyclic structure and functional groups can impart desirable characteristics such as stability, reactivity, and specificity.
Mechanism of Action
The mechanism of action of N-(3-methoxypropyl)-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]tricyclo[5.2.1.02,6]decan-8-amine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in various biochemical pathways. The compound’s unique structure allows it to bind to these targets with high specificity, modulating their activity and leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(3-methoxypropyl)-N-[(5-methyl-1,3,4-thiadiazol-2-yl)methyl]tricyclo[5.2.1.02,6]decan-8-amine
- N-(3-methoxypropyl)-N-[(5-methyl-1,3,4-triazol-2-yl)methyl]tricyclo[5.2.1.02,6]decan-8-amine
Uniqueness
N-(3-methoxypropyl)-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]tricyclo[5.2.1.02,6]decan-8-amine is unique due to the presence of the 1,3,4-oxadiazole ring, which imparts specific electronic and steric properties. This makes it distinct from similar compounds containing thiadiazole or triazole rings, which may have different reactivity and biological activity profiles.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
